molecular formula C16H32O3 B3044260 Methyl 3-hydroxypentadecanoate CAS No. 112538-88-2

Methyl 3-hydroxypentadecanoate

Cat. No.: B3044260
CAS No.: 112538-88-2
M. Wt: 272.42 g/mol
InChI Key: CYLYTGDXNHUARG-UHFFFAOYSA-N
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Description

Methyl 3-hydroxypentadecanoate is an ester compound with the molecular formula C16H32O3 and a molecular weight of 272.42 g/mol . It is a derivative of pentadecanoic acid, where a hydroxyl group is attached to the third carbon atom, and the carboxyl group is esterified with methanol. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Scientific Research Applications

Methyl 3-hydroxypentadecanoate has several applications in scientific research:

Future Directions

“Methyl 3-hydroxypentadecanoate” is a product in the category FAME with Hydroxy (OH) and can be purchased online from Larodan Research Grade Lipids . The future directions of this compound could involve its use in various research and industrial applications, given its interesting chemical properties and synthesis methods .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-hydroxypentadecanoate can be synthesized through the esterification of 3-hydroxypentadecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as:

    Esterification: Reacting 3-hydroxypentadecanoic acid with methanol in the presence of an acid catalyst.

    Purification: Removing excess methanol and by-products through distillation.

    Crystallization: Isolating the pure ester by cooling the reaction mixture and filtering out the solid product.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-hydroxypentadecanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.

Major Products:

    Oxidation: 3-oxopentadecanoic acid or 3-carboxypentadecanoic acid.

    Reduction: 3-hydroxypentadecanol.

    Substitution: 3-halopentadecanoate derivatives.

Mechanism of Action

The mechanism of action of methyl 3-hydroxypentadecanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release 3-hydroxypentadecanoic acid and methanol. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Uniqueness: Methyl 3-hydroxypentadecanoate is unique due to the position of the hydroxyl group on the third carbon atom, which imparts distinct reactivity and properties compared to its analogs. This positional difference influences its behavior in chemical reactions and its applications in various fields.

Properties

IUPAC Name

methyl 3-hydroxypentadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-15(17)14-16(18)19-2/h15,17H,3-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYLYTGDXNHUARG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(CC(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10552328
Record name Methyl 3-hydroxypentadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10552328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112538-88-2
Record name Methyl 3-hydroxypentadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10552328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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